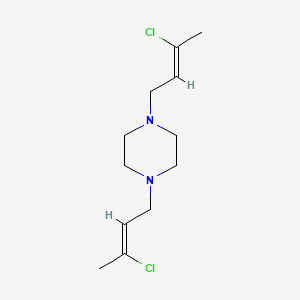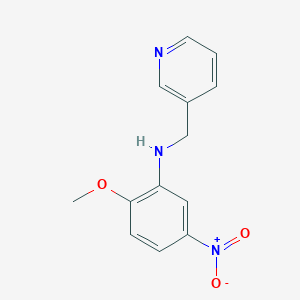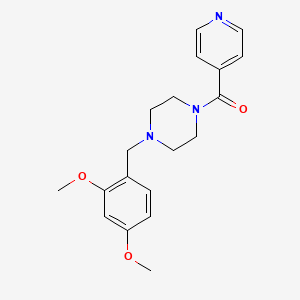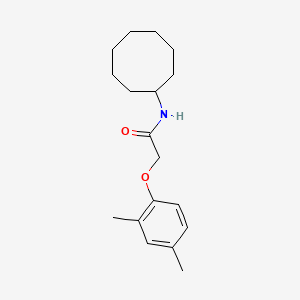![molecular formula C18H19ClN2O3 B5866406 N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as etoricoxib and is used for the treatment of pain and inflammation associated with various medical conditions.
作用機序
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in various animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects on blood pressure, renal function, or liver function.
実験室実験の利点と制限
One of the advantages of using N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition on inflammation and pain. However, one limitation of using etoricoxib in lab experiments is its high cost, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for research on N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide. One area of research is the development of new formulations and delivery methods for etoricoxib, which may improve its efficacy and safety. Another area of research is the identification of new targets for COX-2 inhibition, which may lead to the development of more selective and effective anti-inflammatory drugs. Additionally, further studies are needed to evaluate the long-term safety and efficacy of etoricoxib in various medical conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its anti-inflammatory and analgesic properties. Its selective inhibition of COX-2 makes it a promising drug for the treatment of pain and inflammation associated with various medical conditions. However, further research is needed to fully understand its safety and efficacy, as well as to identify new targets for COX-2 inhibition.
合成法
The synthesis of N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide involves the reaction between 4-chloro-2-methylphenol, 2-(chloroacetyl)phenylboronic acid, and 3-aminophenylpropanoic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The resulting compound is then purified by recrystallization to obtain etoricoxib.
科学的研究の応用
N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to evaluate its efficacy and safety in the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other medical conditions.
特性
IUPAC Name |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-4-6-15(10-14)21-18(23)11-24-16-8-7-13(19)9-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKYYFXRSJTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)





![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)


![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)